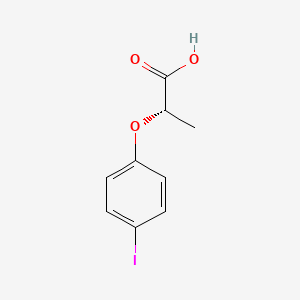

(2S)-2-(4-Iodophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-iodophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUIVIPEOVLCML-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80777586 | |

| Record name | (2S)-2-(4-Iodophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80777586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-47-4 | |

| Record name | (2S)-2-(4-Iodophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80777586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modifications at the Carboxylic Acid Group:the Carboxylic Acid is a Highly Versatile Functional Group That Can Be Readily Converted into a Variety of Other Functionalities, Enhancing Its Utility As a Synthetic Intermediate.

Esters: Reaction with alcohols under acidic conditions yields esters, which can be used as protecting groups or to modify the molecule's solubility and transport properties.

Amides: Coupling with amines (using coupling agents like DCC or EDC) produces amides. This is a common strategy in medicinal chemistry to build larger molecules and explore interactions with biological targets.

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride. This intermediate can then be used to form esters, amides, or engage in Friedel-Crafts acylation reactions.

Modifications at the Aromatic Ring:the Carbon Iodine Bond is a Key Feature for Synthetic Diversification. Aryl Iodides Are Excellent Substrates for a Wide Range of Palladium Catalyzed Cross Coupling Reactions.

Suzuki Coupling: Reaction with a boronic acid or boronate ester to form a new carbon-carbon bond, allowing for the introduction of new aryl or alkyl groups.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, replacing the iodine with an amino group.

By combining these strategies, a diverse library of analogues can be synthesized from (2S)-2-(4-Iodophenoxy)propanoic acid. For example, one could first perform a Suzuki coupling to create a biaryl structure and then convert the carboxylic acid to an amide, yielding a complex molecule with tailored properties. This rational approach to derivatization allows chemists to systematically modify the parent structure to achieve enhanced synthetic utility or to probe structure-activity relationships.

| Functional Handle | Reaction Type | Reagents | Resulting Derivative | Synthetic Utility |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Protecting group, solubility modification |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | Building block for larger structures |

| Aryl Iodide | Suzuki Coupling | Boronic Acid, Pd Catalyst | Biaryl Compound | C-C bond formation, core structure modification |

| Aryl Iodide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Aryl Alkyne | Introduction of rigid linkers |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2s 2 4 Iodophenoxy Propanoic Acid

Mechanistic Investigations of C-I Bond Reactivity in Organic Transformations

The carbon-iodine (C-I) bond on the phenyl ring is the most reactive site for many important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations typically follows the order I > Br > Cl > F, making the aryl iodide moiety an excellent substrate for a variety of organic transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond of (2S)-2-(4-Iodophenoxy)propanoic acid is highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial step in many cross-coupling catalytic cycles. wikipedia.orglibretexts.orgnih.gov This allows the molecule to serve as a versatile building block.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction is highly valued for its mild conditions and tolerance of various functional groups, including the carboxylic acid present in the molecule. nih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (2S)-2-(biphenyl-4-yloxy)propanoic acid |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | (2S)-2-((4'-methylbiphenyl-4-yl)oxy)propanoic acid |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | (2S)-2-((3'-methoxybiphenyl-4-yl)oxy)propanoic acid |

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com It is a reliable method for the synthesis of arylalkynes. The reaction proceeds under mild conditions, which are compatible with the other functional groups of the molecule. wikipedia.orgrsc.org

| Alkyne Coupling Partner | Catalyst System | Base | Potential Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | (2S)-2-(4-(phenylethynyl)phenoxy)propanoic acid |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | (2S)-2-(4-((trimethylsilyl)ethynyl)phenoxy)propanoic acid |

| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | (2S)-2-(4-(hept-1-yn-1-yl)phenoxy)propanoic acid |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This transformation allows for the vinylation of the aromatic ring.

| Alkene Coupling Partner | Catalyst System | Base | Potential Product |

| Styrene (B11656) | Pd(OAc)₂ | Et₃N | (2S)-2-(4-((E)-2-phenylvinyl)phenoxy)propanoic acid |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-ethyl 3-(4-(1-carboxyethoxy)phenyl)acrylate |

| Ethylene | Pd(OAc)₂ / BuPAd₂ | Et₃N | (2S)-2-(4-vinylphenoxy)propanoic acid nih.gov |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. wikipedia.org The process is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a strong base. numberanalytics.com It is a powerful method for synthesizing arylamines.

| Amine Coupling Partner | Catalyst System | Base | Potential Product |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | (2S)-2-(4-(phenylamino)phenoxy)propanoic acid |

| Morpholine (B109124) | Pd(OAc)₂ / XPhos | K₃PO₄ | (2S)-2-(4-(morpholino)phenoxy)propanoic acid |

| Benzylamine | Pd(PPh₃)₄ | KOt-Bu | (2S)-2-(4-(benzylamino)phenoxy)propanoic acid |

Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org While often requiring higher temperatures than palladium-catalyzed reactions, modern protocols with soluble copper catalysts and ligands have improved the reaction conditions. wikipedia.orgmdpi.com For this compound, it could be used to couple with phenols or amines.

Exploration of Carboxylic Acid Group Reactivity in Complex Chemical Systems

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, most notably esters and amides. These transformations typically proceed without affecting the aryl iodide or the ether linkage under appropriate conditions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent helps drive it toward the product. masterorganicchemistry.com Studies on the esterification of propanoic acid show that reaction rates and yields increase with temperature. ceon.rsresearchgate.net

| Alcohol | Catalyst | Conditions | Product |

| Methanol (B129727) | H₂SO₄ | Reflux | Methyl (2S)-2-(4-iodophenoxy)propanoate |

| Ethanol (B145695) | TsOH | 60 °C | Ethyl (2S)-2-(4-iodophenoxy)propanoate |

| 1-Propanol | H₂SO₄ | 65 °C, 210 min | Propyl (2S)-2-(4-iodophenoxy)propanoate ceon.rs |

Amide Formation: Amides can be synthesized directly from carboxylic acids and amines by using a coupling reagent or a mediator. nih.gov One-pot procedures are often preferred to avoid the isolation of reactive intermediates like acid chlorides. For example, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to provide amides in good yields. nih.gov A key advantage of many modern amidation methods is the preservation of the stereochemical integrity of chiral centers. nih.gov

| Amine | Mediator/Coupling Reagent | Conditions | Product |

| Benzylamine | TiCl₄ | Pyridine, 85 °C | (2S)-N-benzyl-2-(4-iodophenoxy)propanamide nih.gov |

| Aniline | DCC/HOBt | CH₂Cl₂, rt | (2S)-2-(4-iodophenoxy)-N-phenylpropanamide |

| Diethylamine | HATU | DMF, rt | (2S)-N,N-diethyl-2-(4-iodophenoxy)propanamide |

Phenoxy Ether Linkage Stability and Potential Transformations

The phenoxy ether linkage in this compound is generally stable under a wide range of reaction conditions.

Stability: Aryl ethers are significantly more stable than their aliphatic counterparts. The C(sp²)-O bond is strengthened by p-π conjugation between the oxygen lone pairs and the aromatic ring, resulting in a high bond dissociation energy (approximately 111 kcal/mol). researchgate.net This makes the ether bond resistant to hydrolysis and many reagents used to modify the C-I bond or the carboxylic acid group. wikipedia.org Polymers containing aromatic ether linkages are known for their high thermal stability. researchgate.net

Potential Transformations (Cleavage): Despite its stability, the ether bond can be cleaved under specific, typically harsh, conditions.

Acidic Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave the ether. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the cleavage always occurs at the alkyl-oxygen bond because nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org This would yield 4-iodophenol (B32979) and the corresponding 2-halopropanoic acid. libretexts.orgpearson.com

Catalytic Hydrogenolysis: Certain metal-catalyzed hydrogenolysis methods can cleave aryl-ether bonds, a reaction of interest in lignin (B12514952) depolymerization. rsc.org

Photoredox Catalysis: Modern methods using photoredox catalysis have been developed for the selective cleavage of phenolic ethers under milder conditions. chemrxiv.org

Influence of the Chiral Center on Directed Reactivity and Stereocontrol

The stereocenter at the C2 position of the propanoic acid moiety is a critical feature of the molecule, and its preservation is often a primary goal during synthesis.

Directed Reactivity: The chiral center's proximity to the carboxylic acid group can influence the stereochemical outcome of reactions at or near this site, especially if chiral reagents or catalysts are used. In reactions that create a new stereocenter, the existing (S)-configuration can direct the approach of reagents, leading to diastereoselectivity.

Stereocontrol and Preservation of Integrity: For most of the transformations discussed, the chiral center remains unaffected.

Reactions occurring at the distant 4-position of the phenyl ring (e.g., Suzuki, Sonogashira, Heck couplings) have no mechanistic pathway to influence the stereochemistry at the C2 position.

Transformations of the carboxylic acid group, such as esterification or amidation, generally proceed with retention of configuration at the adjacent chiral center. nih.gov For instance, TiCl₄-mediated amidation is known to occur with nearly complete preservation of stereochemical integrity. nih.gov

Conditions that could potentially compromise the stereocenter, such as those promoting enolization or enolate formation (e.g., very strong bases and high temperatures), should be avoided if stereopurity is to be maintained. However, the acidity of the carboxylic proton makes deprotonation of the α-carbon less likely under standard basic conditions used in many coupling reactions.

Strategic Applications of 2s 2 4 Iodophenoxy Propanoic Acid in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C2 position of the propanoic acid moiety makes (2S)-2-(4-Iodophenoxy)propanoic acid a useful chiral building block. In asymmetric synthesis, such building blocks are pre-existing, enantiomerically pure compounds that can be incorporated into a larger molecule, transferring their stereochemical information to the final product. The (S)-configuration of the acid is crucial in the synthesis of biologically active molecules where specific stereoisomers are required for desired efficacy.

For instance, the closely related (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA) is a critical intermediate in the manufacture of several aryloxyphenoxypropionate herbicides, which are effective against grassy weeds. researchgate.netnih.gov The herbicidal activity of these compounds is highly dependent on the R-configuration, making the synthesis of the correct enantiomer essential. nih.gov this compound serves as a structural analogue and synthon, where the chiral propanoic acid framework is the foundation upon which further molecular complexity is built. The stability of the stereocenter allows for a wide range of chemical transformations to be performed on the iodinated aromatic ring without risking racemization, ensuring the retention of optical purity throughout a synthetic sequence.

Precursor for Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond on the phenyl ring of this compound is its most reactive site for synthetic transformations. Aryl iodides are highly prized substrates in transition metal-catalyzed cross-coupling reactions due to their high reactivity, which allows for milder reaction conditions and greater efficiency compared to other aryl halides. libretexts.org This makes the compound an excellent precursor for introducing a wide variety of substituents at the 4-position of the phenoxy group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically an arylboronic acid. mdpi.com Using this compound as the aryl iodide component allows for the synthesis of biaryl structures, which are common scaffolds in pharmaceuticals and materials science. rsc.orgrsc.org The reaction is valued for its tolerance of diverse functional groups, meaning the carboxylic acid moiety can often be used without protection.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2S)-2-(4-phenylphenoxy)propanoic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (2S)-2-(4-(4-methoxyphenyl)phenoxy)propanoic acid |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | (2S)-2-(4-(thiophen-2-yl)phenoxy)propanoic acid |

| Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | (2S)-2-(4-(pyridin-3-yl)phenoxy)propanoic acid |

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orglibretexts.org This reaction provides a direct route to introduce vinyl groups onto the aromatic ring of this compound. The resulting styrene (B11656) derivatives are valuable intermediates that can undergo further transformations, such as polymerization, oxidation, or metathesis reactions. nih.govrsc.org

Interactive Data Table: Representative Conditions for Heck Reaction

| Alkene Partner | Catalyst System | Base | Solvent | Product Type |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (2S)-2-(4-stilben-4-ylphenoxy)propanoic acid |

| n-Butyl acrylate | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Acetonitrile | Butyl (E)-3-(4-(1-carboxyethoxy)phenyl)acrylate |

| Ethylene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | NMP | (2S)-2-(4-vinylphenoxy)propanoic acid |

| Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | (2S)-2-(4-(cyclohex-1-en-1-yl)phenoxy)propanoic acid |

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org Applying this reaction to this compound allows for the synthesis of arylalkyne derivatives. These products are versatile intermediates for creating more complex structures, including conjugated polymers and heterocyclic systems. rsc.org

Interactive Data Table: Representative Conditions for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | (2S)-2-(4-(phenylethynyl)phenoxy)propanoic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | (2S)-2-(4-((trimethylsilyl)ethynyl)phenoxy)propanoic acid |

| Propargyl alcohol | PdCl₂(MeCN)₂ / CuI | Piperidine | DMF | (2S)-2-(4-(3-hydroxyprop-1-yn-1-yl)phenoxy)propanoic acid |

| 1-Heptyne | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | (2S)-2-(4-(hept-1-yn-1-yl)phenoxy)propanoic acid |

Role in the Construction of Advanced Organic Scaffolds and Heterocycles

Beyond simple functionalization, this compound is a strategic starting material for synthesizing more complex molecular architectures. The products derived from the cross-coupling reactions described above can serve as advanced intermediates that undergo subsequent cyclization reactions to form heterocyclic rings.

For example, the arylalkyne product from a Sonogashira coupling can undergo an intramolecular cyclization. A domino Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans from related 2-bromophenoxy precursors. organic-chemistry.org A similar strategy could be employed with the alkyne derivative of this compound. By introducing an appropriate nucleophile (e.g., a hydroxyl or amino group) ortho to the newly installed alkyne via functional group manipulation, a subsequent intramolecular cyclization could readily form substituted benzofurans or indoles, respectively. These heterocyclic motifs are prevalent in pharmacologically active compounds.

Applications in Multi-Component Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. numberanalytics.comnih.gov This approach offers high atom economy and efficiency, enabling the rapid generation of complex molecules. nih.gov

The carboxylic acid functional group of this compound makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). mdpi.com In a Ugi reaction, a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide condense to form an α-acylamino amide. By using this compound as the acid component, a complex, peptide-like scaffold can be generated in a single step. The resulting product would retain the original (S)-stereocenter and the synthetically versatile iodine atom, allowing for subsequent functionalization via cross-coupling reactions. This strategy provides a highly convergent and efficient pathway to libraries of complex chiral molecules for drug discovery and other applications.

Computational Chemistry and Theoretical Modeling of 2s 2 4 Iodophenoxy Propanoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For (2S)-2-(4-Iodophenoxy)propanoic acid, DFT calculations could elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For similar aromatic compounds, DFT calculations have been successfully used to determine these properties. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional structures or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

By systematically rotating the rotatable bonds—specifically the C-O bond of the ether linkage and the C-C bond of the propanoic acid side chain—a potential energy surface (PES) can be mapped. This map reveals the low-energy (stable) conformations and the transition states that connect them. The global minimum on the PES corresponds to the most stable conformation of the molecule. Such studies are crucial as the molecule's shape dictates how it interacts with biological targets.

Reaction Pathway Elucidation and Transition State Analysis of its Transformations

Computational chemistry can model chemical reactions, providing detailed insights into reaction mechanisms. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is a critical factor for the reaction rate. Techniques like Quadratic Synchronous Transit (QST) are often employed to find these transition states.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules and its environment.

An MD simulation of this compound in a solvent, such as water, would reveal how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. This is particularly important for understanding its solubility and behavior in a biological context. Furthermore, simulations could model intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of two molecules, which are crucial for understanding crystal packing and bulk properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the NMR chemical shifts. These predicted spectra can be compared with experimental results to aid in the assignment of peaks and to verify the structure of the synthesized compound. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C-O-C stretches of the ether, and the vibrations of the iodinated benzene (B151609) ring. mdpi.com Comparing the computed spectrum with an experimental one helps in the structural characterization of the molecule.

Table 2: List of Compound Names

| Compound Name |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation of 2s 2 4 Iodophenoxy Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D Techniques, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of (2S)-2-(4-Iodophenoxy)propanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. nih.gov While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds like propanoic acid. docbrown.infohmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the acidic proton of the carboxyl group. The aromatic protons on the iodophenoxy ring would typically appear as two doublets in the downfield region (approx. 6.8-7.7 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton, being adjacent to both an oxygen atom and a carbonyl group, would likely resonate as a quartet (approx. 4.8 ppm) due to coupling with the methyl protons. The methyl protons would appear as a doublet (approx. 1.6 ppm) due to coupling with the single methine proton. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the carboxyl carbon, the carbons of the aromatic ring (including the carbon bonded to iodine and the one bonded to the ether oxygen), the methine carbon, and the methyl carbon.

2D NMR Techniques: To unambiguously assign these signals and confirm connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the relationship between the methine (CH) quartet and the methyl (CH₃) doublet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For instance, the methine proton signal would correlate with the methine carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the propanoic acid moiety to the iodophenoxy ring by showing a correlation from the methine proton to the aromatic carbon bearing the ether linkage.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the molecule's average conformation, solid-state NMR can probe the structure in its crystalline form. This technique is sensitive to the effects of crystal packing and can distinguish between different polymorphic forms of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | ~175 |

| Aromatic C-H (ortho to -O) | ~6.8 | Doublet | ~117 |

| Aromatic C-H (ortho to -I) | ~7.6 | Doublet | ~139 |

| Methine (-CH) | ~4.8 | Quartet | ~72 |

| Methyl (-CH₃) | ~1.6 | Doublet | ~18 |

| Aromatic C-O | - | - | ~156 |

| Aromatic C-I | - | - | ~85 |

Advanced Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. For this molecule, the most characteristic peaks would be:

A very broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, resulting from strong hydrogen bonding between molecules. docbrown.info

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, expected around 1700-1725 cm⁻¹. docbrown.info

C-O stretching vibrations from the ether linkage and the carboxylic acid, appearing in the 1000-1300 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring and the alkyl portion (just below 3000 cm⁻¹).

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A C-I stretching vibration, which would appear at a low frequency, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C bonds of the aromatic ring and the C-I bond are expected to produce strong signals. This makes Raman a useful tool for analyzing the skeletal structure of the molecule.

Table 2: Key Expected Vibrational Modes for this compound Frequencies are approximate and based on data from similar compounds. docbrown.infonist.gov

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (Broad) | Weak |

| C-H Stretch (Aromatic/Alkyl) | Aromatic/Alkyl | 2850-3100 | Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Moderate |

| C=C Stretch | Aromatic Ring | 1450-1600 | Strong |

| C-O Stretch | Ether, Carboxylic Acid | 1000-1300 | Moderate |

| C-I Stretch | Aryl Iodide | ~500-600 | Strong |

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. By diffracting X-rays off a single crystal of this compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity established by NMR and provide invaluable insight into the molecule's conformation and intermolecular interactions in the crystal lattice. Hydrogen bonding, particularly involving the carboxylic acid groups (often forming dimers), and potential π–π stacking interactions between the iodophenoxy rings would be clearly visualized. researchgate.net

Crucially, for a chiral molecule containing a heavy atom like iodine, anomalous dispersion effects can be used to unambiguously determine the absolute configuration (the 'S' in this case) without the need for a chiral reference. This provides an absolute structural proof. The resulting data would include precise unit cell dimensions, space group, and atomic coordinates.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration and conformation in solution.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions. bruker.com It is highly sensitive to the three-dimensional arrangement of atoms. nih.gov The VCD spectrum provides a unique fingerprint for the (S)-enantiomer. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration can be confidently assigned. nih.gov This method is particularly powerful for confirming the stereochemistry of chiral centers, such as the one in this compound. nih.govchemrxiv.org

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum, measuring differential absorption related to electronic transitions. The aromatic chromophore in this compound would produce characteristic ECD signals. The sign and intensity of these signals (known as Cotton effects) are directly related to the stereochemistry of the chiral center and its influence on the chromophore. As with VCD, comparison of the experimental ECD spectrum with theoretical predictions provides a reliable method for assigning the absolute configuration. mdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. mpi-cbg.de For C₉H₉IO₃, the expected exact mass would be calculated and compared to the experimental value, typically with sub-ppm accuracy, confirming the molecular formula. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. Analyzing the masses of these fragments allows for the reconstruction of the molecule's structure and the elucidation of its fragmentation pathway. nih.govscirp.org

For this compound, key fragmentation steps would likely include:

Loss of the carboxyl group: A primary fragmentation would be the loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the ether bond: Scission of the C-O ether bond can occur on either side, leading to fragments corresponding to the iodophenoxy cation or the propanoic acid radical cation.

Loss of iodine: The iodine atom can be lost as a radical, leading to a significant fragment ion.

By analyzing these pathways, the connectivity of the molecule can be confirmed, complementing the data from NMR spectroscopy. nih.govdocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure/Loss | Predicted m/z | Description |

|---|---|---|

| [C₉H₉IO₃]⁺ | 291.96 | Molecular Ion (M⁺) |

| [M - COOH]⁺ | 246.96 | Loss of the carboxyl group |

| [C₆H₄IO]⁺ | 218.93 | Iodophenoxy cation from ether cleavage |

| [M - I]⁺ | 164.05 | Loss of iodine atom from molecular ion |

| [C₃H₅O₂]⁺ | 73.03 | Fragment from propanoic acid moiety |

Structure Reactivity Relationships and Chemical Design Principles for 2s 2 4 Iodophenoxy Propanoic Acid Analogues

Impact of Aromatic Substitution Patterns on Chemical Reactivity and Selectivity

The chemical reactivity of the aromatic ring in (2S)-2-(4-Iodophenoxy)propanoic acid is primarily dictated by the electronic properties of its two substituents: the iodo group at the para-position and the (2S)-2-oxypropanoic acid group at the 1-position. Each group exerts an influence on the electron density of the benzene (B151609) ring, thereby directing the position of subsequent electrophilic or nucleophilic attacks.

The (2S)-2-oxypropanoic acid substituent, specifically the ether oxygen atom, is an activating group. Its lone pairs of electrons can be donated into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, the iodine atom is a weakly deactivating group. Halogens are unique in that they exhibit competing electronic effects. Inductively, iodine is more electronegative than carbon and withdraws electron density from the ring, deactivating it towards electrophilic attack. However, like the ether oxygen, it possesses lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.

When both substituents are present, their directing effects are cooperative. The (2S)-2-oxypropanoic acid group strongly directs ortho and para. Since the para position is already occupied by iodine, it primarily directs incoming electrophiles to the two ortho positions (C2 and C6). The iodine atom also directs ortho to its position (C3 and C5). The combined influence of these groups means that electrophilic substitution is most likely to occur at the positions ortho to the powerful activating ether group.

In the context of nucleophilic aromatic substitution, the presence of electron-withdrawing groups, especially at ortho and para positions to a leaving group, generally enhances reactivity. While the iodo group is a potential leaving group, the ring is not sufficiently electron-deficient to facilitate typical nucleophilic aromatic substitution under standard conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Activity | Directing Influence |

| -O-CH(CH₃)COOH | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| -I (Iodine) | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para |

Modulating Carboxylic Acid Acidity and Reactivity through Structural Modifications

Carboxylic acids are organic acids that dissociate in water to form a carboxylate anion and a hydronium ion. Their acidity is quantified by the pKa value, where a lower pKa indicates a stronger acid. The acidity of this compound is influenced by the electronic effects of the 4-iodophenoxy group attached to the propanoic acid moiety.

The stability of the conjugate base (the carboxylate anion) is the primary determinant of acidity. Any factor that stabilizes this anion will increase the acidity of the parent carboxylic acid. The 4-iodophenoxy group exerts both inductive and resonance effects that modulate the stability of the carboxylate.

Inductive Effect: The electronegative iodine atom and the ether oxygen atom pull electron density away from the carboxylic acid group. This electron-withdrawing inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity compared to a simple alkyl carboxylic acid like propanoic acid.

Resonance Effect: The ether oxygen can donate a lone pair of electrons into the aromatic ring, which is an electron-donating effect. However, this effect is primarily localized to the ring and has a less direct impact on the distant carboxylate group compared to the inductive effect.

The net result is that the electron-withdrawing nature of the substituted phenyl ring increases the acidity of the carboxylic acid. Modifications to the aromatic ring would further modulate this acidity. Replacing the iodine with a more strongly electron-withdrawing group, such as a nitro group (-NO₂), would be expected to further increase the acidity (decrease the pKa). Conversely, replacing it with an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), would likely decrease the acidity (increase the pKa).

| Compound | Structural Feature | Expected pKa (Approximate Range) | Primary Electronic Effect on Acidity |

| Propanoic Acid | Alkyl chain | ~4.9 | Weak electron-donating |

| Phenoxyacetic Acid | Phenyl group | ~3.1 | Electron-withdrawing (Inductive) |

| 4-Nitrophenoxyacetic Acid | Strong electron-withdrawing NO₂ | ~2.9 | Strong electron-withdrawing (Inductive & Resonance) |

| This compound | Electron-withdrawing Iodo group | ~3.0 - 3.5 | Electron-withdrawing (Inductive) |

Rational Design of Novel Functional Derivatives for Enhanced Synthetic Utility

The structure of this compound offers two primary sites for chemical modification, making it a versatile scaffold for the rational design of new functional derivatives. These sites are the carboxylic acid group and the carbon-iodine bond on the aromatic ring.

Synthesis and Chemical Transformations of Novel Derivatives of 2s 2 4 Iodophenoxy Propanoic Acid

Esterification and Amidation Strategies for Carboxylic Acid Derivatization

The carboxylic acid moiety of (2S)-2-(4-Iodophenoxy)propanoic acid is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification:

The conversion of the carboxylic acid to an ester can be readily achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common and cost-effective approach. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

A diverse range of esters can be synthesized by varying the alcohol component. For instance, reaction with simple primary and secondary alcohols can yield corresponding alkyl esters. The reaction conditions are generally mild, preserving the stereochemical integrity of the alpha-carbon.

Table 1: Examples of Esterification Reactions of this compound

| Alcohol | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ | Methyl (2S)-2-(4-iodophenoxy)propanoate |

| Ethanol (B145695) | HCl | Ethyl (2S)-2-(4-iodophenoxy)propanoate |

| Isopropanol | H₂SO₄ | Isopropyl (2S)-2-(4-iodophenoxy)propanoate |

| Benzyl alcohol | TsOH | Benzyl (2S)-2-(4-iodophenoxy)propanoate |

Amidation:

The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. This method is highly efficient but may require careful control of reaction conditions to avoid unwanted side reactions. A wide variety of amides can be prepared by selecting different amine coupling partners, ranging from simple alkylamines to more complex structures like amino acid esters.

Table 2: Examples of Amidation Reactions of this compound

| Amine | Coupling Reagent | Product |

| Ammonia | EDC/HOBt | (2S)-2-(4-Iodophenoxy)propanamide |

| Diethylamine | SOCl₂, then Et₂NH | N,N-Diethyl-(2S)-2-(4-iodophenoxy)propanamide |

| Aniline (B41778) | DCC | N-Phenyl-(2S)-2-(4-iodophenoxy)propanamide |

| Glycine methyl ester | EDC/HOBt | Methyl 2-((2S)-2-(4-iodophenoxy)propanamido)acetate |

Modification and Functionalization of the Iodophenoxy Moiety

The iodine atom on the phenyl ring of this compound serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse substituents at the 4-position of the phenoxy group, leading to a vast array of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and can be used to introduce a wide variety of aryl, heteroaryl, and vinyl substituents.

Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene. This reaction is particularly useful for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a powerful tool for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. It provides a direct route to a wide range of aniline derivatives.

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classical reaction involves the copper-catalyzed coupling of the aryl iodide with alcohols, amines, or thiols to form C-O, C-N, and C-S bonds, respectively. While traditional Ullmann reactions often require harsh conditions, modern modifications with various ligands have made this a more versatile and milder method.

Table 3: Potential Cross-Coupling Reactions for Functionalization of the Iodophenoxy Moiety

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck-Mizoroki | Styrene (B11656) | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl morpholine derivative |

| Ullmann | Phenol | CuI, Phenanthroline, K₂CO₃ | Diphenyl ether derivative |

Derivatization at the alpha-Carbon Stereocenter

The stereogenic center at the alpha-carbon of this compound is a crucial determinant of its biological activity. Derivatization at this position, while potentially challenging due to the risk of racemization, can lead to the synthesis of novel compounds with altered steric and electronic properties.

One approach to modifying the alpha-carbon is through the generation of an enolate or a related nucleophilic species from a suitable derivative, such as an ester or an amide. The reactivity of this enolate with various electrophiles can then be exploited to introduce new substituents.

α-Alkylation: The introduction of an alkyl group at the alpha-position can be achieved by deprotonation of an ester derivative (e.g., the methyl or ethyl ester) with a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an alkyl halide. The stereochemical outcome of this reaction would depend on the reaction conditions and the nature of the electrophile.

α-Amination and α-Halogenation: While direct amination or halogenation of the alpha-carbon can be challenging, these transformations may be achievable through multi-step sequences or by using specialized reagents. For instance, electrophilic aminating agents or halogenating agents could potentially react with the enolate generated from an ester derivative.

It is important to note that reactions involving the formation of a planar enolate intermediate at the stereocenter will likely lead to racemization. Therefore, stereoselective methods would be required to maintain or control the stereochemistry at the alpha-carbon.

Synthesis of Polymeric or Supramolecular Assemblies Incorporating the this compound Moiety

The unique structural features of this compound make it an attractive building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymeric Assemblies:

The carboxylic acid functionality provides a convenient handle for incorporating the molecule into a polymer backbone. For example, it can be converted into a polymerizable monomer by introducing a vinyl or acrylic group through esterification with a suitable alcohol like 2-hydroxyethyl methacrylate (B99206) (HEMA). Subsequent polymerization of this monomer would yield a polymer with the this compound moiety as a pendant group.

Alternatively, the dicarboxylic acid derivatives formed via cross-coupling reactions on the iodophenoxy ring could be used in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The properties of these polymers could be tuned by the choice of the co-monomer.

Supramolecular Assemblies:

The presence of the carboxylic acid group and the iodinated aromatic ring allows for the formation of non-covalent interactions that can drive the self-assembly of molecules into well-defined supramolecular structures. The carboxylic acid can participate in hydrogen bonding, forming dimers or extended networks. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

The interplay of these non-covalent interactions, along with π-π stacking of the aromatic rings, can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The study of these assemblies falls under the realm of crystal engineering, where the goal is to design and control the formation of crystalline solids with desired properties. Furthermore, the molecule could potentially be used as a ligand for the construction of metal-organic frameworks (MOFs), where the carboxylic acid coordinates to metal centers to form porous, crystalline materials.

Advanced Methodologies for Chiral Purity and Enantiomeric Excess Determination of 2s 2 4 Iodophenoxy Propanoic Acid

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The direct separation of the enantiomers of 2-(4-Iodophenoxy)propanoic acid is effectively achieved using chiral stationary phases (CSPs). These phases are composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely successful for the resolution of 2-aryloxycarboxylic acids. researchgate.net Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent separation capabilities for this class of compounds. researchgate.netnih.gov The separations are typically performed in normal-phase mode, utilizing a mobile phase consisting of an alkane (e.g., n-hexane), an alcohol modifier (e.g., 2-propanol or ethanol), and a small percentage of an acidic additive (e.g., trifluoroacetic acid, TFA). researchgate.netdaicelchiral.com The acidic additive is crucial for protonating the carboxylic acid group, which improves peak shape and reduces tailing by minimizing interactions with the silica support.

Other CSPs have also been successfully employed for similar acidic compounds. Glycopeptide-based CSPs, such as those using teicoplanin (e.g., CHIROBIOTIC® T), and anion-exchanger phases like CHIRALPAK® QN-AX, which is based on a quinine (B1679958) derivative, provide alternative selectivities for the enantioseparation of acidic molecules. nih.govchiraltech.com

The selection of the appropriate CSP and the optimization of mobile phase composition are critical for achieving baseline resolution. Factors such as the type of alcohol modifier, its concentration, and the nature of the acidic additive can significantly influence retention times and enantioselectivity.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Detection | Reference Compound Class |

|---|---|---|---|

| Chiralpak® AD-H (Amylose-based) | n-hexane / 2-propanol / trifluoroacetic acid (80 / 20 / 0.1) | UV @ 254 nm | 2-Phenoxypropionic acid daicelchiral.com |

| Chiralcel® OD-H (Cellulose-based) | n-hexane / ethanol (B145695) / trifluoroacetic acid | UV | 2-Aryloxycarboxylic acids researchgate.net |

| Teicoplanin-based (Glycopeptide) | Methanol (B129727) / 0.1% Ammonium Formate | UV @ 235 nm | 2-(4-Chlorophenoxy)propionic acid |

| CHIRALPAK® QN-AX (Anion-exchanger) | Methanol / 0.2mM Acetic acid (aqueous) | UV | 2-Phenoxypropionic acid ct-k.com |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for chiral analysis. However, due to the low volatility and high polarity of carboxylic acids like 2-(4-Iodophenoxy)propanoic acid, direct analysis by GC is not feasible. Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester. aocs.org

The most common approach involves esterification, for example, by reaction with diazomethane (B1218177) or an alcohol (e.g., methanol or ethanol) under acidic conditions to form the corresponding methyl or ethyl ester. Once derivatized, the enantiomers of the resulting ester can be separated on a GC column coated with a chiral stationary phase.

Cyclodextrin (B1172386) derivatives are the most frequently used CSPs in chiral GC. These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin rim (e.g., with alkyl or acyl groups), various selectivities can be achieved. For chiral carboxylic acid derivatives, CSPs like Chirasil-L-Val, which is based on an L-valine derivative, have also proven effective. nih.gov The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving optimal separation of the enantiomers.

| Derivatization Step | Derivatizing Agent Example | Chiral GC Column | Detection | Analyte Class |

|---|---|---|---|---|

| Esterification | Methanol / H+ | Cyclodextrin-based (e.g., Rt-βDEX) | FID, MS | Hydroxy fatty acids aocs.org |

| Acylation/Amidation | Heptafluorobutyl chloroformate & Methylamine | Chirasil-L-Val | MS | Secondary amino acids nih.gov |

NMR Spectroscopy Utilizing Chiral Shift Reagents or Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining enantiomeric excess. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished. This is achieved by adding a chiral auxiliary to the NMR sample. nih.gov There are two main approaches: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govresearchgate.net

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form rapid and reversible diastereomeric complexes with the analyte enantiomers directly in the NMR tube. acs.org These transient complexes have different magnetic environments, leading to separate signals (chemical shift non-equivalence, ΔΔδ) for corresponding protons in the two enantiomers. nih.gov The enantiomeric excess can then be calculated by integrating the distinct signals. For carboxylic acids, effective CSAs include BINOL-based amino alcohols and Cinchona alkaloid derivatives, which interact with the analyte through hydrogen bonding. nih.govacs.org Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can also be used. These paramagnetic complexes induce large chemical shifts, often resolving overlapping signals. google.com

Chiral Derivatizing Agents (CDAs): This method involves a chemical reaction between the analyte and an enantiomerically pure CDA to form a covalent diastereomeric mixture. researchgate.net Since diastereomers have different physical and chemical properties, they exhibit distinct NMR spectra in a standard achiral solvent. A well-known example is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. researchgate.net The carboxylic acid is converted to an acid chloride and then reacted with the chiral analyte. For analyzing a chiral acid like 2-(4-Iodophenoxy)propanoic acid, one would react it with a chiral alcohol or amine. The resulting diastereomeric esters or amides can then be analyzed by ¹H or ¹⁹F NMR, and the enantiomeric excess is determined by integration of the well-resolved signals.

Derivatization Strategies for Enhanced Chiral Analysis

Derivatization is a versatile strategy that facilitates the chiral analysis of compounds by converting a pair of enantiomers into a pair of diastereomers. These diastereomers possess different physical properties and can be separated using conventional achiral analytical methods, most commonly HPLC or GC. usra.edu This indirect approach can be advantageous when direct chiral separation is difficult or when the analyte lacks a suitable chromophore for detection.

For 2-(4-Iodophenoxy)propanoic acid, derivatization involves reacting the carboxylic acid group with an enantiomerically pure chiral reagent. Common strategies include:

Formation of Diastereomeric Amides: The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. These amides can then be separated on a standard reversed-phase HPLC column (e.g., C18). nih.gov

Formation of Diastereomeric Esters: Reaction with a chiral alcohol, facilitated by a coupling agent, produces diastereomeric esters that can also be separated by achiral chromatography.

The choice of derivatizing agent is critical. The agent must be enantiomerically pure to avoid the formation of a complex mixture and should react completely without causing racemization of the analyte. nih.gov Furthermore, introducing a fluorescent or UV-active tag via the derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can significantly enhance detection sensitivity, which is particularly useful for trace analysis. mdpi.comnih.gov

This indirect method provides a robust alternative to direct chiral separations and is widely applicable across various chromatographic techniques.

Future Research Directions and Emerging Opportunities in 2s 2 4 Iodophenoxy Propanoic Acid Chemistry

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). flinders.edu.auresearchgate.net The synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid, which typically involves nucleophilic substitution followed by hydrolysis, is an ideal candidate for adaptation to a continuous flow process.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities by minimizing the formation of byproducts. flinders.edu.au For the synthesis of this compound, a multi-step flow system could be envisioned. The first step, a Williamson ether synthesis between 4-iodophenol (B32979) and an ester of (S)-2-halopropanoic acid, can be performed in a heated microreactor or packed-bed reactor containing a solid-supported base. The subsequent hydrolysis of the resulting ester could be achieved in-line by introducing an aqueous base stream, followed by an automated liquid-liquid extraction and acidification to isolate the final product. Such a telescoped process would significantly reduce manual handling and processing time compared to traditional batch methods. nih.gov

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Parameter | Conventional Batch Synthesis | Proposed Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours (residence time) |

| Temperature Control | Prone to hotspots, difficult to manage | Precise, rapid heat exchange |

| Scalability | Challenging, requires larger vessels | Readily scalable by running longer or in parallel |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced containment |

| Product Purity | Often requires extensive purification | Higher purity, reduced byproducts |

This integration would not only streamline the production of this compound but also facilitate the rapid synthesis of an analogue library by allowing for the automated and sequential introduction of different starting materials.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic methods increasingly rely on photocatalysis and electrocatalysis to achieve transformations under mild conditions that are often difficult to accomplish using traditional thermal methods. The 4-iodo-phenyl moiety of this compound is a prime functional group for such explorations.

Photocatalysis: The carbon-iodine bond is susceptible to photoredox-catalyzed transformations. Visible-light photocatalysis could be employed to generate an aryl radical from the C-I bond, which can then participate in a wide range of coupling reactions. This opens up possibilities for:

Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds without the need for high-temperature, palladium-catalyzed conditions. This could involve coupling with boronic acids, alkenes, or alkynes.

Reductive Dehalogenation: Replacing the iodine atom with hydrogen, providing a route to (2S)-2-phenoxypropanoic acid derivatives.

Trifluoromethylation and Perfluoroalkylation: Introducing fluorinated groups, which is a common strategy in medicinal chemistry to modulate a molecule's properties.

The photocatalytic degradation of related phenoxyacetic acid herbicides has been studied, demonstrating the susceptibility of the aromatic ring and its substituents to radical-mediated reactions. mdpi.com

Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction. The this compound molecule presents several sites for electrocatalytic transformation:

Reduction of the C-I Bond: Similar to photocatalysis, electrochemical reduction can cleave the C-I bond to generate an aryl radical or anion for subsequent reactions.

Oxidation of the Carboxylic Acid: Anodic oxidation can lead to a Kolbe-type decarboxylation, generating a radical species at the chiral center for further functionalization.

Oxidation of the Aromatic Ring: Under specific conditions, the aromatic ring can be oxidized to introduce hydroxyl groups or other functionalities.

The design of electrolytic cells and the choice of catalyst are critical for achieving high selectivity in these transformations. rsc.org

Table 2: Potential Photo- and Electrocatalytic Transformations

| Method | Target Site | Potential Transformation | Key Advantage |

|---|---|---|---|

| Photocatalysis | C-I Bond | Cross-coupling (C-C, C-N, C-S) | Mild conditions, high functional group tolerance |

| Photocatalysis | C-I Bond | Atom Transfer Radical Addition (ATRA) | Formation of complex carbon skeletons |

| Electrocatalysis | C-I Bond | Reductive coupling/dehalogenation | Reagent-free, tunable potential |

| Electrocatalysis | -COOH group | Kolbe decarboxylation/functionalization | Access to novel radical intermediates |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are paramount in modern chemical synthesis, emphasizing waste reduction, use of renewable resources, and development of environmentally benign processes.

A key opportunity lies in biocatalysis. The synthesis of the related (R)-2-(4-hydroxyphenoxy)propionic acid has been successfully demonstrated using microorganisms like Beauveria bassiana. nih.gov Similar whole-cell or isolated enzyme systems could be developed for the stereoselective synthesis of this compound. This could involve:

Enzymatic Resolution: Using lipases or esterases for the kinetic resolution of a racemic ester precursor to obtain the desired (S)-enantiomer with high enantiomeric excess.

Asymmetric Synthesis: Employing enzymes to catalyze the key bond-forming reactions, thereby setting the stereochemistry directly.

Furthermore, other green chemistry principles can be applied:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical CO₂, or bio-based solvents. The synthesis of related compounds often utilizes water or water-miscible solvents. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as avoiding the use of protecting groups.

Catalysis: Utilizing recyclable heterogeneous catalysts instead of stoichiometric reagents to simplify purification and reduce waste.

Development of Novel Catalytic Systems Utilizing the this compound Scaffold

Beyond being a synthetic target, the structure of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. The combination of its carboxylic acid group for anchoring, a stereogenic center for inducing asymmetry, and a modifiable aryl iodide handle provides a powerful platform for catalyst design.

The aryl iodide can be readily converted into other functional groups via standard cross-coupling chemistry. For example, conversion to a diphenylphosphine (B32561) group would yield a chiral phosphine (B1218219) ligand. Similarly, transformation into an amino or pyridyl group could generate ligands for a variety of transition metals. The resulting metal complexes could find applications in asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

The carboxylic acid moiety itself can act as a directing group or as part of a bifunctional catalyst system, where it might activate a substrate through hydrogen bonding while a separate catalytic site performs the chemical transformation.

Expanding the Scope of its Synthetic Applications in Niche Chemical Fields

The unique structural motifs of this compound make it a valuable building block for niche applications beyond its use in agrochemicals or as a simple synthetic intermediate.

Medicinal Chemistry: The iodinated phenyl ring is a feature found in thyroid hormones. This scaffold could serve as a starting point for the synthesis of novel hormone analogues or other biologically active molecules where the iodine atom can engage in halogen bonding or serve as a handle for further elaboration. The chiral propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in drug discovery.

Materials Science: Chiral liquid crystals and polymers often derive their properties from enantiomerically pure building blocks. The rigid aromatic core and the chiral side chain of this compound could be incorporated into polymer backbones or as side chains to create materials with unique chiroptical properties. The heavy iodine atom could also impart useful properties such as increased refractive index or X-ray absorption.

Chemical Probes and Diagnostics: The aryl iodide provides a site for the introduction of radiolabels (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a candidate for the development of radiolabeled probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT). The azide (B81097) derivative, (2S)-2-(4-azidophenoxy)propanoic acid, could be used in click chemistry for bioconjugation applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (2S)-2-(4-Iodophenoxy)propanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis of chiral aryloxypropanoic acids typically involves coupling iodophenol derivatives with activated propanoic acid precursors. For stereochemical control, use (S)-configured starting materials or employ chiral auxiliaries. For example, coupling 4-iodophenol with (S)-2-chloropropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired product. Purification via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) ensures enantiomeric purity .

- Key Reagents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activating carboxylic acids; chiral HPLC columns for enantiomer separation.

Q. How can researchers characterize the structural and chiral integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the substitution pattern on the aromatic ring and the stereochemistry at the chiral center. The coupling constants (e.g., ) can indicate spatial arrangement.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₉IO₃, MW 292.07 g/mol) .

- Chiral HPLC : Compare retention times with racemic mixtures or enantiomeric standards to confirm the (2S) configuration .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers and studying stereochemical stability in this compound?

- Methodological Answer :

- Dynamic Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) to selectively hydrolyze the undesired (R)-enantiomer in racemic mixtures under kinetic control.

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and varying pH conditions. Monitor enantiomeric excess (ee) via chiral HPLC over time to assess racemization risks .

- Data Table :

| Condition (pH, Temp) | Time (Days) | ee (%) Initial | ee (%) Final |

|---|---|---|---|

| pH 7.4, 25°C | 30 | 99.5 | 99.2 |

| pH 2.0, 40°C | 7 | 99.5 | 95.1 |

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., peroxisome proliferator-activated receptors, PPARs). Focus on the iodine atom’s role in hydrophobic interactions.

- QSAR Modeling : Correlate structural parameters (e.g., logP, polar surface area) with experimental bioactivity data from analogs (e.g., GW 1929, a PPAR-γ agonist) .

- Case Study : Derivatives with electron-withdrawing groups at the 4-position showed 2.3-fold higher binding affinity to PPAR-γ compared to the parent compound in silico.

Q. What analytical methods are recommended for detecting degradation products or impurities in this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (UV light) conditions.

- LC-MS/MS : Use reverse-phase C18 columns with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation products. Key impurities may include de-iodinated analogs or racemized forms .

- Example Impurity Profile :

| Impurity | Retention Time (min) | m/z Observed |

|---|---|---|

| De-iodinated derivative | 8.2 | 165.1 |

| (2R)-enantiomer | 10.5 | 292.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.